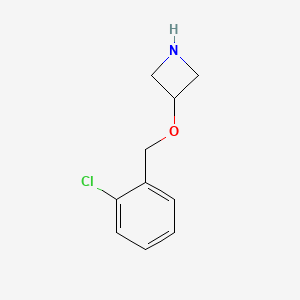
3-((2-クロロベンジル)オキシ)アゼチジン
概要
説明
3-((2-Chlorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for 3-((2-Chlorobenzyl)oxy)azetidine is 1S/C10H12ClNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-((2-Chlorobenzyl)oxy)azetidine is a pale-yellow to yellow-brown liquid . It should be stored in a refrigerator and shipped at room temperature .科学的研究の応用
環境科学
最後に、環境科学においては、研究者は3-((2-クロロベンジル)オキシ)アゼチジンの分解と変換を研究して、その環境への影響を理解しています。この研究は、環境に放出される化学化合物の安全性と生態学的影響を評価するために不可欠です。
上記の各用途には、3-((2-クロロベンジル)オキシ)アゼチジンを合成または改変し、続いてそれぞれの分野におけるその有効性または特性を試験する実験手順が含まれます。 これらの実験の結果は、さまざまな産業における科学的知識と実用的な応用の進歩に貢献しています .
作用機序
The mechanism of action of 3-CBA is not yet fully understood. However, it is believed that the compound binds to certain enzymes in the body, which then cause a reaction that leads to the desired effect. For example, 3-CBA has been found to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a variety of effects on the body.
Biochemical and Physiological Effects
3-CBA has been found to have a variety of biochemical and physiological effects on the body. For example, it has been found to have anti-inflammatory and analgesic effects, as well as to inhibit the enzyme acetylcholinesterase. Additionally, it has been found to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of fatty acids.
実験室実験の利点と制限
The advantages of using 3-CBA in lab experiments include its availability, low cost, and stability. Additionally, it is relatively easy to synthesize and can be used in a variety of research applications. However, there are some limitations to using 3-CBA in lab experiments, such as its toxicity and the fact that it is not soluble in water.
将来の方向性
Future research on 3-CBA could focus on further exploring its mechanism of action, as well as its potential applications in the development of new drugs. Additionally, further research could be conducted on its toxicity and the potential effects of long-term exposure to the compound. Finally, research could be conducted on the potential use of 3-CBA in the synthesis of other organic compounds, as well as its potential use in the treatment of various diseases.
Safety and Hazards
特性
IUPAC Name |
3-[(2-chlorophenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDXACGSHRDVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




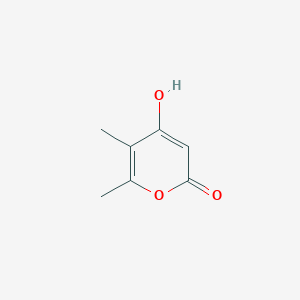

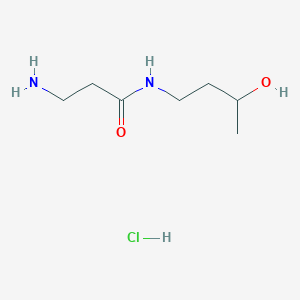

![2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1441574.png)

![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1441576.png)

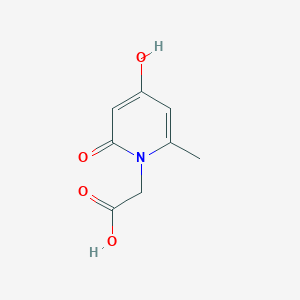
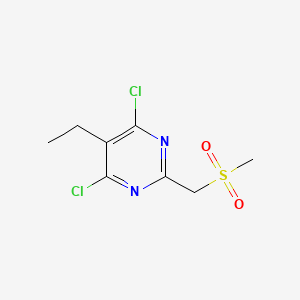
![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)
![[(2R,3R,4R,6R)-3-Acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B1441586.png)
